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Compound of Interest

Compound Name: 2-Benzylamino-4-methylpyridine

Cat. No.: B077082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of

numerous therapeutic agents due to its versatile structure and ability to interact with a wide

range of biological targets. This guide provides a comparative overview of 2-Benzylamino-4-
methylpyridine against other notable pyridine derivatives with established biological activities,

including kinase inhibition and nitric oxide synthase inhibition. While quantitative biological data

for 2-Benzylamino-4-methylpyridine is not extensively available in public literature, this guide

leverages data from structurally related compounds to provide a valuable comparative context

for researchers.

Introduction to 2-Benzylamino-4-methylpyridine
2-Benzylamino-4-methylpyridine is a disubstituted pyridine derivative featuring a

benzylamino group at the 2-position and a methyl group at the 4-position. Its chemical structure

suggests potential for biological activity, as the 2-aminopyridine moiety is a well-known

pharmacophore. The benzyl group introduces lipophilicity, which can influence its

pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

IUPAC Name: N-benzyl-4-methylpyridin-2-amine
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Molecular Formula: C₁₃H₁₄N₂

Molecular Weight: 198.26 g/mol [1]

Melting Point: 98-100 °C[1][2]

Comparative Analysis with Bioactive Pyridine
Derivatives
To understand the potential of 2-Benzylamino-4-methylpyridine, we will compare its structural

features with pyridine derivatives that have well-documented biological activities. This

comparison will focus on two key areas: inducible nitric oxide synthase (iNOS) inhibition and

anticancer/kinase inhibition.

Comparison with 2-Amino-4-methylpyridine as a Nitric
Oxide Synthase (NOS) Inhibitor
A close structural analog, 2-Amino-4-methylpyridine, has been identified as a potent inhibitor of

inducible NO synthase (NOS II), an enzyme implicated in inflammatory processes.

Table 1: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine against NOS Isoforms[3][4]

Compound Target IC₅₀ (nM)

2-Amino-4-methylpyridine Murine NOS II (iNOS) 6

Human Recombinant NOS II

(iNOS)
40

Human Recombinant NOS I

(nNOS)
100

Human Recombinant NOS III

(eNOS)
100

The presence of the benzyl group in 2-Benzylamino-4-methylpyridine, as opposed to the

simple amino group in the comparator, would likely alter its binding affinity and selectivity for

NOS isoforms. The bulky, lipophilic benzyl group could potentially enhance binding to
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hydrophobic pockets within the enzyme's active site, but it could also introduce steric

hindrance.

Comparison with Substituted Pyridines as Anticancer
and Kinase Inhibitors
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The benzylamino

group in 2-Benzylamino-4-methylpyridine is of particular interest as N-benzyl groups are

found in a variety of bioactive compounds, including kinase inhibitors.[5][6]

Table 2: Antiproliferative and Kinase Inhibitory Activity of Selected Pyridine Derivatives

Compound
Class

Specific
Compound
Example

Target Cell
Line / Kinase

IC₅₀ / GI₅₀ (µM) Reference

2,4,6-

Trisubstituted

Pyridine

Compound with

specific

substitutions

K562 (Leukemia) Low micromolar [7][8]

MCF-7 (Breast

Cancer)
Low micromolar [7][8]

Pyrido[2,3-

d]pyrimidine
PD-089828 PDGFr 1.11 [9]

FGFr 0.13 [9]

EGFr 0.45 [9]

c-src 0.22 [9]

Structure-activity relationship (SAR) studies on various pyridine-based kinase inhibitors reveal

that substitutions on the pyridine ring and the nature of the amino substituent are critical for

potency and selectivity.[9] The benzyl group in 2-Benzylamino-4-methylpyridine could be

explored for further modification to optimize its potential as a kinase inhibitor.
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This section provides detailed methodologies for key experiments relevant to the biological

evaluation of pyridine derivatives.

Synthesis of 2-Amino-4-methylpyridine Derivatives
A general method for the synthesis of 2-amino-4-methylpyridine derivatives involves the

reaction of a substituted furan with formamide and ammonia, followed by a series of

transformations.[10]

Step 1: Ring Expansion: A 2-(4-methylfuran) ethyl formate is dissolved in dimethylformamide

with a water-removing agent and formamide. Ammonia gas is introduced, and the mixture is

refluxed. Acidification followed by basification and extraction yields 2-amino-3-hydroxy-4-

methylpyridine.[10]

Step 2: Chlorination and Dechlorination: Subsequent steps involve hydroxyl chlorination and

dechlorination to yield the 2-amino-4-methylpyridine core.[10]

For N-benzylation, a common method involves the reaction of the 2-aminopyridine with benzyl

bromide or a related benzylating agent in the presence of a base.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is adapted from studies on 2-amino-4-methylpyridine.[3][4]

Enzyme Source: Inducible NOS (NOS II) can be obtained from stimulated macrophage cell

lines (e.g., RAW 264.7 cells). Neuronal NOS (nNOS, NOS I) and endothelial NOS (eNOS,

NOS III) can be from recombinant sources.

Assay Principle: The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by

the NOS enzyme.

Procedure:

Incubate the NOS enzyme with a reaction mixture containing L-[³H]arginine, NADPH,

calmodulin (for nNOS and eNOS), and other necessary cofactors.

Add varying concentrations of the test compound (e.g., 2-Benzylamino-4-
methylpyridine).
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After incubation, stop the reaction and separate L-[³H]citrulline from unreacted L-

[³H]arginine using cation-exchange chromatography.

Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.

Data Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay
This is a general protocol for determining the IC₅₀ value of a compound against a target kinase.

Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer,

and the test compound.

Assay Principle: Many commercial kits (e.g., ADP-Glo™ Kinase Assay) measure the amount

of ADP produced in the kinase reaction, which is inversely proportional to the amount of ATP

remaining.

Procedure:

In a multi-well plate, add the kinase, substrate, and test compound at various

concentrations.

Initiate the kinase reaction by adding ATP.

After incubation, add a reagent to stop the kinase reaction and deplete the remaining ATP.

Add a detection reagent that converts the produced ADP into ATP, which then drives a

luciferase-luciferin reaction to produce light.

Data Analysis: Measure the luminescence, which is proportional to the initial kinase activity.

Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay for Cytotoxicity Screening
This assay is commonly used to assess the antiproliferative activity of compounds on cancer

cell lines.[11]
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Cell Culture: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compound

and incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization: After incubation, dissolve the formazan crystals in a suitable

solvent (e.g., DMSO).

Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The

absorbance is proportional to the number of viable cells. Calculate the percentage of cell

viability relative to untreated control cells and determine the GI₅₀ (concentration for 50%

growth inhibition) or IC₅₀ value.

Visualizations
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General Synthesis of 2-Substituted Pyridines

Substituted Furan

2-Amino-3-hydroxy-4-methylpyridine

Ring Expansion
(Formamide, NH3)

2-Amino-4-methylpyridine

Chlorination &
Dechlorination

2-Benzylamino-4-methylpyridine

N-Benzylation

Click to download full resolution via product page

A simplified workflow for the synthesis of 2-benzylamino-4-methylpyridine.

Workflow for In Vitro Kinase Inhibition Assay
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Kinase Inhibition Assay Workflow

Prepare reaction mix:
Kinase, Substrate, Buffer

Add Test Compound
(e.g., 2-Benzylamino-4-methylpyridine)

Initiate reaction with ATP

Stop reaction & deplete ATP

Add ADP detection reagent

Measure Luminescence

Calculate % Inhibition & IC50

Click to download full resolution via product page

A typical workflow for an in vitro kinase inhibition assay.

Signaling Pathway: Role of iNOS in Inflammation
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iNOS Pathway in Inflammation

Inflammatory Stimuli
(e.g., LPS)

Macrophage

iNOS Expression

Nitric Oxide (NO)

O2, NADPH

L-Arginine

Inflammatory Response

2-Amino-4-methylpyridine
(Inhibitor)
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Click to download full resolution via product page

Inhibition of the iNOS pathway by compounds like 2-amino-4-methylpyridine.

Conclusion
While direct experimental evidence for the biological activity of 2-Benzylamino-4-
methylpyridine is limited in the current literature, its structural similarity to known bioactive

pyridine derivatives, such as iNOS inhibitors and kinase inhibitors, suggests it is a compound of

interest for further investigation. The presence of the 2-amino-4-methylpyridine core, combined

with the N-benzyl group, provides a strong rationale for screening this compound in various

biological assays, particularly those related to inflammation and cancer. The experimental

protocols provided in this guide offer a starting point for researchers to explore the therapeutic

potential of 2-Benzylamino-4-methylpyridine and its analogues. Future structure-activity
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relationship studies will be crucial to elucidate the impact of the benzyl group and to optimize

the activity of this promising pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b077082#comparing-2-benzylamino-4-
methylpyridine-with-other-pyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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